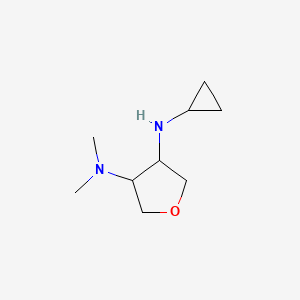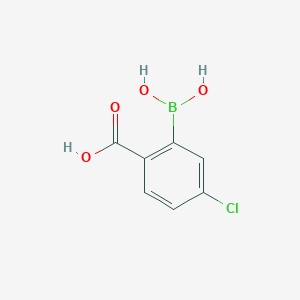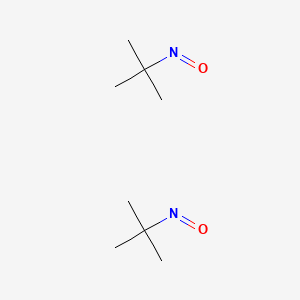
2-(4-Ethoxyphenoxy)ethanimidamide hydrochloride
Vue d'ensemble
Description
2-(4-Ethoxyphenoxy)ethanimidamide hydrochloride is a chemical compound with the CAS Number: 1185351-00-1 . It has a molecular weight of 230.69 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2O2.ClH/c1-2-13-8-3-5-9(6-4-8)14-7-10(11)12;/h3-7H,2,11-12H2,1H3;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder . It is stored at room temperature .Applications De Recherche Scientifique
Research on Related Compounds
Estrogenic and Proestrogenic Properties of Methoxychlor Contaminants
- Study by Bulger, W., Feil, V., and Kupfer, D. (1985) in Molecular Pharmacology.
- Investigated estrogenic or proestrogenic properties of methoxychlor contaminants and their metabolites.
- Found certain compounds to be active estrogens, highlighting the potential endocrine-disrupting effects of these chemicals (Bulger et al., 1985).
Pyrolysis Products of Psychoactive Substances
- Research by Texter, K. B., Waymach, R., et al. (2018) in Drug Testing and Analysis.
- Identified pyrolysis products of new psychoactive substances, including those with structural similarities to the query compound.
- Highlighted the formation of potentially toxic pyrolysis products, important for understanding the thermal stability and safety of related compounds (Texter et al., 2018).
Metabolism of Phenethylamine in Rats
- Study by Kanamori, T., Inoue, H., et al. (2002) in Journal of Analytical Toxicology.
- Explored the in vivo metabolism of a psychoactive phenethylamine in rats, providing insights into metabolic pathways and potential toxicity of related compounds (Kanamori et al., 2002).
Synthesis of Vic-Dioxime Complexes
- Research by Canpolat, E., and Kaya, M. (2005) in Journal of Coordination Chemistry.
- Involved the synthesis of complexes with ethanimidamide derivatives, relevant for understanding the chemical behavior and potential applications of similar compounds (Canpolat & Kaya, 2005).
Fluoroionophores Based on Diamine-Salicylaldehyde Derivatives
- Study by Hong, W., Lin, C.-C., et al. (2012) in Dyes and Pigments.
- Developed fluoroionophores from derivatives structurally related to the query compound, useful for metal cation detection and signaling applications (Hong et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
2-(4-ethoxyphenoxy)ethanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-2-13-8-3-5-9(6-4-8)14-7-10(11)12;/h3-6H,2,7H2,1H3,(H3,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCILJTGVCLEMDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxyphenoxy)ethanimidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethanamine, 2-[2-[(2-chloroethyl)sulfonyl]ethoxy]-, hydrochloride](/img/structure/B1418653.png)











